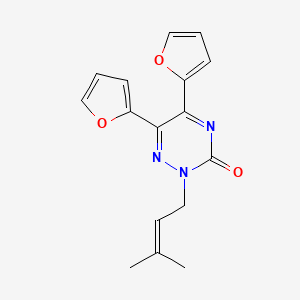
2-Methyl-2,4,6-octatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound known as 2-Methyl-2,4,6-octatriene, (4E,6E)-, with the identifier 2DQX4I9K1I, is an organic molecule with the molecular formula C9H14. This compound is characterized by its linear structure with alternating double bonds, making it a conjugated triene. The presence of conjugated double bonds imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6-octatriene, (4E,6E)-, typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound, (4E,6E)-, may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the compound from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,4,6-octatriene, (4E,6E)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or platinum oxide are employed in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols are common products.
Reduction: Saturated hydrocarbons such as 2-methyl-octane.
Substitution: Halogenated derivatives like 2-bromo-2,4,6-octatriene.
Applications De Recherche Scientifique
2-Methyl-2,4,6-octatriene, (4E,6E)-, has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,4,6-octatriene, (4E,6E)-, involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile molecule in redox biology and chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-butadiene (Isoprene): A simpler conjugated diene with similar reactivity.
1,3,5-Hexatriene: Another conjugated triene with a different substitution pattern.
2,4-Hexadiene: A conjugated diene with fewer double bonds.
Uniqueness
2-Methyl-2,4,6-octatriene, (4E,6E)-, is unique due to its specific substitution pattern and the presence of three conjugated double bonds. This structure imparts distinct electronic properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
18304-15-9 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
(4E,6E)-2-methylocta-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6+ |
Clé InChI |
AHXXJOUHGBPWGW-YTXTXJHMSA-N |
SMILES isomérique |
C/C=C/C=C/C=C(C)C |
SMILES canonique |
CC=CC=CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


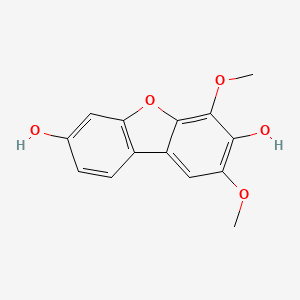

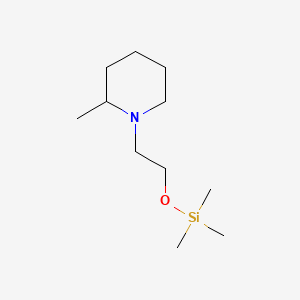
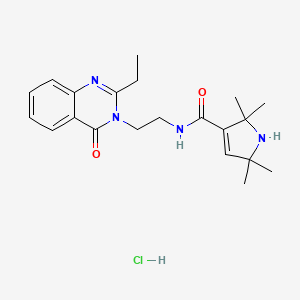
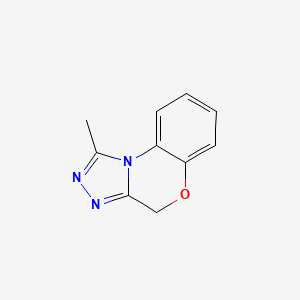
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
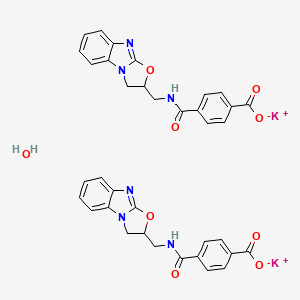

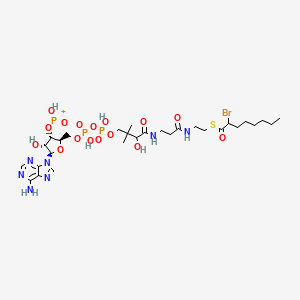
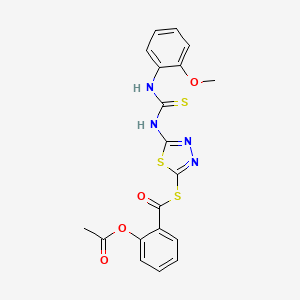
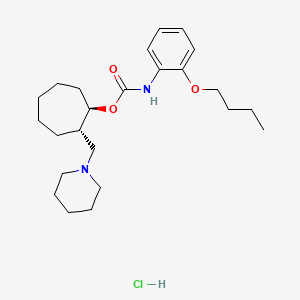

![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
